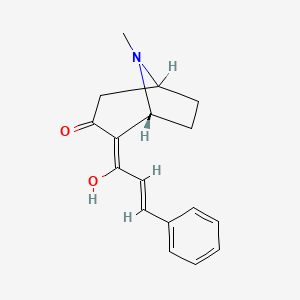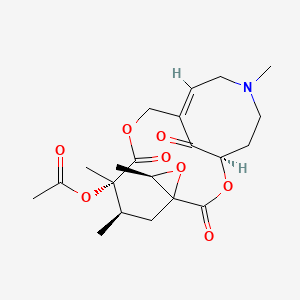
2-(3-氯苯基)-1,3-噻唑-4-羰基氯
描述
“2-(3-Chlorophenyl)-1,3-thiazole-4-carbonyl chloride” is a compound that contains a thiazole ring, which is a type of heterocyclic compound. Thiazoles are aromatic compounds that contain a five-membered C3NS ring . The compound also contains a chlorophenyl group, which is a phenyl ring substituted with a chlorine atom .
Synthesis Analysis
While the specific synthesis pathway for this compound is not available, similar compounds are often synthesized through reactions involving corresponding amines and acyl chlorides .
Molecular Structure Analysis
The molecular structure of this compound would include a thiazole ring attached to a phenyl ring via a two-carbon chain. The phenyl ring would have a chlorine substituent .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Generally, compounds with a thiazole ring are stable and have a aromatic character .
科学研究应用
腐蚀抑制
对类似噻唑化合物的研究探索了它们作为金属腐蚀抑制剂的应用。例如,1,3,4-噻二唑已被研究其在酸性环境中保护低碳钢的有效性,研究结果表明抑制效率可以与量子化学参数相关(Bentiss 等人,2007)。此外,计算和电化学分析突出了喹喔啉类化合物,具有结构相似性的化合物,作为酸性介质中低碳钢的潜在腐蚀抑制剂,强调了分子动力学模拟在理解其有效性中的作用(Saraswat & Yadav,2020)。
分子结构和分析
研究详细阐述了相关化合物的晶体和分子结构,例如 5-(4-氯苯基)-2-氨基-1,3,4-噻二唑,使用光谱技术和密度泛函理论 (DFT) 计算来比较观察到的和理论的结构特性(Kerru 等人,2019)。此类研究为这些化合物的电子特性和潜在应用提供了宝贵的见解。
抗菌活性
已经进行了苯并噻吩衍生物的合成和评估,一些化合物表现出显着的抗菌活性。这项研究强调了噻唑和噻二唑衍生物在开发新型抗菌剂中的潜力(Aganagowda 等人,2012)。
光致发光和电化学性质
具有吡啶官能化的 N-杂环卡宾配体的铼 (I) 三羰基配合物,包括具有氯苯基的配合物,表现出独特的发光特性,可用于发光器件。这些配合物的光物理和电化学性质已被表征,突出了配体结构对其性能的影响(Li 等人,2012)。
作用机制
Target of Action
Thiazole derivatives have been found to exhibit a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . These activities suggest that the compound may interact with multiple targets, potentially including enzymes, receptors, and other proteins involved in these processes.
Mode of Action
Thiazole derivatives are known to interact with their targets in various ways, often leading to changes in the target’s function . For instance, some thiazole derivatives can inhibit enzymes, block receptors, or interfere with the function of other proteins, leading to the observed biological effects.
Biochemical Pathways
Given the broad range of biological activities associated with thiazole derivatives, it is likely that this compound affects multiple pathways . These could include pathways involved in inflammation, pain perception, microbial growth, viral replication, neuronal function, and tumor growth, among others.
Result of Action
Based on the known activities of thiazole derivatives, this compound could potentially exert a range of effects at the molecular and cellular level . These might include inhibition of enzyme activity, blockade of receptors, disruption of microbial cell walls, inhibition of viral replication, protection of neurons, and induction of cell death in tumor cells.
未来方向
属性
IUPAC Name |
2-(3-chlorophenyl)-1,3-thiazole-4-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5Cl2NOS/c11-7-3-1-2-6(4-7)10-13-8(5-15-10)9(12)14/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBAOKEBRFVHPSM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=NC(=CS2)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5Cl2NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60428786 | |
| Record name | 2-(3-chlorophenyl)-1,3-thiazole-4-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60428786 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Chlorophenyl)-1,3-thiazole-4-carbonyl chloride | |
CAS RN |
868755-69-5 | |
| Record name | 2-(3-Chlorophenyl)-4-thiazolecarbonyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=868755-69-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(3-chlorophenyl)-1,3-thiazole-4-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60428786 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




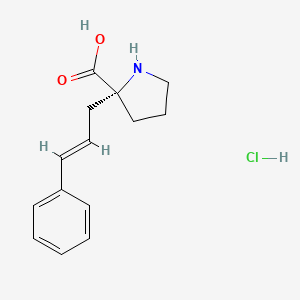
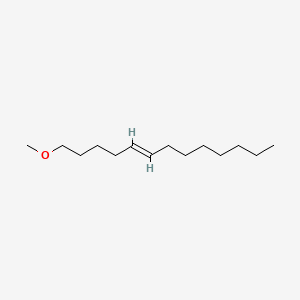
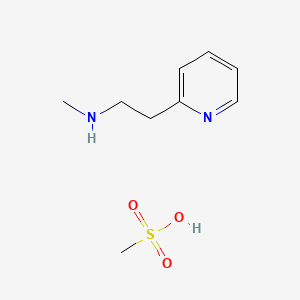

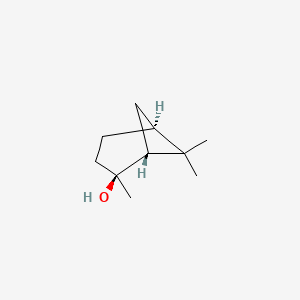
![[(E)-2-phenylethenyl] (2S,4aS,6aR,6aR,6bS,8aR,10S,12aS,14bR)-10-acetyloxy-2,4a,6a,6a,6b,9,9,12a-octamethyl-13-oxo-1,3,4,5,6,7,8,8a,10,11,12,14b-dodecahydropicene-2-carboxylate](/img/structure/B1609435.png)

![sodium;2-[(Z)-[butan-2-yl(oxido)azaniumylidene]methyl]benzenesulfonate](/img/no-structure.png)
